molecular formula C25H27N5O4 B2561086 3-(2-methoxyethyl)-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 876151-73-4

3-(2-methoxyethyl)-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2561086
CAS No.: 876151-73-4
M. Wt: 461.522
InChI Key: BNCJJTLANQTDTE-UHFFFAOYSA-N
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Description

3-(2-methoxyethyl)-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound known for its multifaceted applications in scientific research and industry. This compound falls within the purine derivatives, playing a pivotal role in various chemical and biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic synthesis techniques. The reaction starts with the formation of the purine ring, followed by the introduction of the dimethyl and phenoxyphenyl groups. The methoxyethyl group is added last, often through a nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound involves optimized reaction conditions to ensure high yield and purity. This usually requires controlled temperature settings, solvent choice, and purification techniques like chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions It Undergoes:

  • Oxidation: It can undergo oxidation reactions, especially at the methoxyethyl group.

  • Reduction: The compound can be reduced under specific conditions, affecting the purine ring.

  • Substitution: It is prone to nucleophilic substitution, particularly on the phenoxyphenyl group.

Common Reagents and Conditions: Reagents like KMnO₄ (for oxidation), H₂/Pd (for reduction), and various nucleophiles (for substitution) are used. Reaction conditions include controlled temperatures and pH, along with appropriate solvents.

Major Products Formed: These reactions generally yield derivatives with modified electronic or steric properties, useful for further scientific investigations or industrial applications.

Scientific Research Applications

The compound boasts a wide array of applications:

  • Chemistry: As an intermediate in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Used in studies involving cellular mechanisms and enzyme interactions.

  • Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The compound exerts its effects through several mechanisms:

  • Molecular Targets: It can interact with enzymes and receptors, particularly those involved in nucleic acid metabolism.

  • Pathways: It affects cellular pathways by modulating signal transduction and transcriptional regulation.

Comparison with Similar Compounds

Compared to other purine derivatives, this compound is unique due to its specific substituents, which enhance its stability and reactivity:

  • 6,7,8,9-tetrahydropyrimido[2,1-f]purine derivatives: Similar in structure but differ in functional groups.

  • Phenoxyphenyl derivatives: These compounds exhibit varying degrees of bioactivity and reactivity, making them suitable for different applications.

This compound stands out because of its balanced combination of stability and bioactivity, making it invaluable across multiple scientific and industrial fields.

Feel free to ask for more details on any section or further queries!

Properties

IUPAC Name

3-(2-methoxyethyl)-1,7-dimethyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O4/c1-17-15-29(18-9-11-20(12-10-18)34-19-7-5-4-6-8-19)24-26-22-21(30(24)16-17)23(31)28(13-14-33-3)25(32)27(22)2/h4-12,17H,13-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNCJJTLANQTDTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCOC)C4=CC=C(C=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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